molecular formula C26H24N4O3S B2425402 9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1024264-29-6

9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B2425402
M. Wt: 472.56
InChI Key: JTNLMDMKXMEQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality 9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

One study delves into the synthesis of benzodiazepine derivatives, including compounds with structures similar to the one you're interested in. These compounds were evaluated for their cytotoxic activities against various human cancer cell lines. Some of these derivatives showed potent activity, suggesting their potential as anticancer agents (El-Naem et al., 2003).

Novel Structural Analogues

Another research effort describes the synthesis of a novel structural isomer of a compound related to the benzodiazepine class. This work contributes to the expansion of benzodiazepine derivatives for potential therapeutic applications, showcasing the diverse chemical modifications possible within this class (Rotas et al., 2011).

Nitration and Functionalization

The nitration of benzodiazepin-2-ones and the subsequent functionalization of these compounds have been explored, highlighting the chemical versatility of the benzodiazepine scaffold. These studies provide insights into the structural modification strategies that can enhance the biological activities of benzodiazepine derivatives (Solomko et al., 1978).

Metal Complex Formation

Research on the interaction between benzodiazepines and metal ions has led to the development of metal complexes with these compounds. Such studies are crucial for understanding the coordination chemistry of benzodiazepines and exploring their potential applications in catalysis or as novel materials (Cusumano et al., 1991).

Oxidation Studies

The oxidation of tetrahydro-1,4-benzodiazepine derivatives has been investigated, offering insights into the chemical stability and transformation pathways of these compounds under various conditions. These findings are essential for designing benzodiazepine derivatives with improved pharmacokinetic profiles (Ishizumi et al., 1975).

properties

IUPAC Name

9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-26(2)14-20-24(21(31)15-26)25(29-19-8-4-3-7-18(19)28-20)17-13-16(30(32)33)10-11-22(17)34-23-9-5-6-12-27-23/h3-13,25,28-29H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNLMDMKXMEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)[N+](=O)[O-])SC5=CC=CC=N5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

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